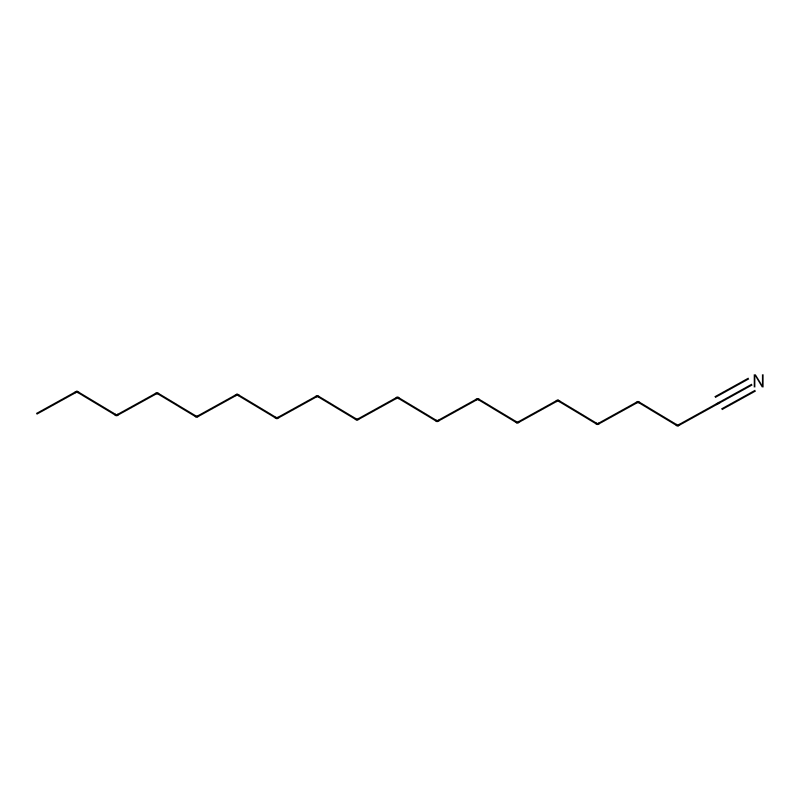

Stearonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

Stearonitrile can serve as a starting material for the synthesis of various organic compounds. Its long alkyl chain and nitrile group can be manipulated through different reactions to produce:

- Fatty Amines: Stearonitrile can be hydrogenated to form stearylamine, a long-chain fatty amine used in various applications like lubricants and cosmetics [].

- Nitriles with Shorter Chains: Stearonitrile can be cleaved at specific points in the chain to produce nitriles with shorter alkyl chains, useful for targeted organic syntheses [].

Study of Liquid Crystals

Stearonitrile exhibits liquid crystalline behavior under certain conditions. Researchers utilize it to study the properties of these phases, particularly in relation to the influence of long alkyl chains on self-assembly and ordering within the liquid crystal [].

Solvent Applications

Stearonitrile possesses some unique solvent properties. In specific research settings, it can be used as:

- Nonpolar Solvent: Due to its long alkyl chain, stearonitrile exhibits nonpolar characteristics, making it suitable for dissolving nonpolar molecules in certain studies [].

- Inclusion Complex Formation: Stearonitrile can form inclusion complexes with certain molecules, which can be helpful for studying their properties or separation techniques [].

Stearonitrile, also known as octadecanenitrile or heptadecyl cyanide, is a fatty nitrile with the chemical formula and a molecular weight of approximately 265.4772 g/mol. It is synthesized through the formal condensation of stearic acid (octadecanoic acid) with ammonia. This compound is characterized by a long hydrocarbon chain, making it hydrophobic and lipophilic, which influences its interactions in biological systems and materials science .

- Hydrogenation: Stearonitrile can undergo hydrogenation to form stearamide or other derivatives. This reaction typically requires a catalyst and occurs under elevated temperatures and pressures .

- Reactions with Electrophiles: The nitrile group can react with electrophiles in nucleophilic substitution reactions, leading to the formation of amines or carboxylic acids depending on the reaction conditions.

- Acid-Base Reactions: As a nitrile, stearonitrile can participate in acid-base reactions, although it is generally less reactive than other functional groups such as carboxylic acids or alcohols.

The primary synthesis method for stearonitrile involves the following steps:

- Condensation Reaction: Stearic acid is reacted with ammonia in a controlled environment to facilitate the formation of stearonitrile.

- Purification: The product is typically purified through distillation or recrystallization to remove any unreacted starting materials and byproducts.

- Characterization: The resulting compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Stearonitrile has several applications across various fields:

- Materials Science: It is used to study phase behavior in lipid mixtures, particularly in the context of biomembranes and surfactants .

- Cosmetics: Due to its emollient properties, stearonitrile may be utilized in cosmetic formulations to improve texture and stability.

- Pharmaceuticals: Its role as a plant metabolite suggests potential applications in drug development, particularly for compounds targeting lipid metabolism .

Research on stearonitrile's interactions focuses on its behavior in mixtures with other lipids and surfactants. Studies indicate that it can influence the morphology and phase behavior of lipid bilayers, which is essential for understanding membrane dynamics and drug delivery systems . The interactions between stearonitrile and other compounds are crucial for optimizing formulations in both pharmaceutical and cosmetic products.

Stearonitrile shares structural similarities with several other fatty nitriles and related compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Palmitonitrile | Shorter carbon chain compared to stearonitrile | |

| Oleonitrile | Contains a double bond in the carbon chain | |

| Lauronitrile | Significantly shorter carbon chain | |

| Behenonitrile | Longer carbon chain; used in specialty applications |

Uniqueness of Stearonitrile: The primary distinction of stearonitrile lies in its specific carbon chain length (eighteen carbons) and its resultant physical properties, which make it particularly relevant for studies involving lipid bilayers and membrane dynamics. Its ability to form stable mixtures with other lipids enhances its utility in both biological research and industrial applications .

The crystallographic analysis of stearonitrile has been limited by the absence of comprehensive single-crystal X-ray diffraction studies specifically focused on this compound. Despite extensive searches through crystallographic databases, no detailed single-crystal structural data for pure stearonitrile has been reported in the literature [1] [2] [3] [4] [5]. This gap in crystallographic knowledge represents a significant limitation in understanding the solid-state structure of this important fatty nitrile.

Molecular Structure and Conformation

Stearonitrile exhibits the molecular formula C₁₈H₃₅N with a linear aliphatic chain terminating in a nitrile functional group [6] [7] [8]. The compound consists of an eighteen-carbon saturated hydrocarbon backbone with a terminal cyano group (-C≡N), characteristic of long-chain fatty nitriles [9] [10]. The molecular structure features a straight-chain configuration that significantly influences its crystalline packing behavior and physicochemical properties.

Powder Diffraction Analysis

While single-crystal data remains unavailable, powder X-ray diffraction techniques have been employed in related studies of nitrile-containing compounds [5] [11]. For related nitrile compounds, such as propionitrile (CH₃CH₂CN), synchrotron powder X-ray diffraction has successfully determined crystal structures, demonstrating the potential for similar analysis of stearonitrile [5]. The powder diffraction approach has proven valuable for structural characterization when single crystals of suitable quality cannot be obtained, as is often the case with long-chain aliphatic compounds [12].

Crystalline Form and Polymorphism

Stearonitrile exists as a crystalline solid at room temperature, appearing as white to almost white powder or crystals [7] [8] [13]. The melting point range of 38-40°C (312-315 K) indicates a relatively low-temperature crystalline structure characteristic of long-chain fatty compounds [6] [7] [8] [13]. The compound exhibits a density of 0.818 g/mL at 25°C, consistent with the packing density typical of saturated fatty acid derivatives [6] [7] [8].

The crystalline nature of stearonitrile is influenced by the intermolecular interactions between the polar nitrile groups and the van der Waals forces between the hydrocarbon chains. Studies of related fatty nitriles suggest that the cyano groups likely participate in dipole-dipole interactions that contribute to the overall crystal stability [14] [11].

Structural Comparison with Related Compounds

Comparative analysis with structurally related compounds provides insight into the likely crystallographic characteristics of stearonitrile. Studies of acetonitrile and propionitrile reveal that nitrile compounds typically exhibit specific molecular orientations in the solid state, with the cyano groups participating in weak intermolecular interactions [15] [5]. For propionitrile, the crystal structure determination showed molecules arranged in chains along specific crystallographic axes, with the nitrile groups contributing to the overall packing stability [5].

Spectroscopic Evidence for Crystalline Structure

Infrared spectroscopy studies of stearonitrile in various physical states have provided evidence for its crystalline nature. The characteristic C≡N stretching frequency and other vibrational modes indicate ordered molecular arrangements consistent with crystalline structure [11]. The refractive index of 1.4389 further supports the ordered molecular arrangement typical of crystalline materials [7] [16].

Thermal Behavior and Phase Transitions

The thermal behavior of stearonitrile has been extensively studied through differential scanning calorimetry (DSC) and related thermal analysis techniques, particularly in binary mixture systems with stearic acid. These investigations have revealed important insights into the compound's phase transition behavior and thermodynamic properties.

Melting Characteristics and Phase Transitions

Stearonitrile exhibits a well-defined melting point in the range of 38-40°C (311-313 K), as determined through multiple analytical methods [6] [7] [8] [13]. More precise measurements indicate melting temperatures of 38.0-42.0°C depending on sample purity and measurement conditions [8] [13]. The compound undergoes a clear solid-liquid phase transition characterized by an endothermic peak in DSC analyses.

The thermal behavior of pure stearonitrile shows typical characteristics of long-chain aliphatic compounds, with the melting process representing the disruption of intermolecular van der Waals forces and dipole-dipole interactions between the nitrile groups [17] [18]. The relatively narrow melting range suggests good crystalline order and minimal impurities in high-purity samples.

Binary Phase Behavior with Stearic Acid

Comprehensive DSC studies have characterized the phase behavior of stearonitrile in binary mixtures with stearic acid, revealing a eutectic-type phase diagram [19] [17] [18]. The eutectic temperature is 40.9°C, with the eutectic composition occurring at mole fractions where 0.90 < X(SN) < 0.95 [19] [17] [18]. This eutectic behavior indicates that stearonitrile and stearic acid are essentially immiscible in the solid phase but form ideal or near-ideal liquid mixtures.

The DSC results demonstrate that the two components show positive deviations from ideal behavior in the liquid phase, suggesting weak interactions between the different molecular types [19] [17] [18]. The phase diagram characteristics indicate that stearonitrile and stearic acid maintain distinct crystalline phases at temperatures below the eutectic point, with complete miscibility only achieved in the liquid state above the eutectic temperature.

Thermodynamic Properties

The thermal analysis of stearonitrile-containing systems has provided quantitative thermodynamic data regarding phase transitions and mixing behavior. Surface pressure-area measurements combined with DSC analysis have revealed the thermodynamic parameters governing phase equilibria in mixed systems [19] [20] [17]. The formation of liquid condensed monolayers at air-water interfaces demonstrates the amphiphilic character of stearonitrile, despite its primary hydrophobic nature.

Thermodynamic analysis indicates miscibility in liquid condensed phases with negative deviations from ideal behavior when mixed with phospholipids such as dipalmitoylphosphatidylcholine (DPPC) [20] [21]. This behavior suggests favorable intermolecular interactions between the nitrile group and phospholipid headgroups in compressed monolayer states.

Temperature-Dependent Physical Properties

The physical properties of stearonitrile show characteristic temperature dependence typical of fatty compounds. The density of 0.818 g/mL at 25°C and the boiling point of 274°C at 100 mmHg indicate normal thermal expansion behavior [6] [7] [8]. The flash point exceeding 230°F (>110°C) demonstrates thermal stability under normal handling conditions [7] [8].

Thermal gravimetric analysis studies of related fatty nitriles suggest that stearonitrile maintains chemical stability up to temperatures well above its melting point, with decomposition occurring only at significantly elevated temperatures [22]. This thermal stability makes stearonitrile suitable for applications requiring moderate heating without chemical degradation.

Crystallization Kinetics and Polymorphism

While specific crystallization kinetic studies of pure stearonitrile have not been extensively reported, related research on fatty acid systems provides relevant insights [23] [22]. The crystallization behavior of stearonitrile likely follows patterns similar to other long-chain fatty compounds, with nucleation and growth processes influenced by cooling rate and thermal history.

Studies of crystallization in binary mixtures reveal that stearonitrile can influence the crystallization behavior of other fatty compounds, potentially acting as a nucleation modifier or crystallization inhibitor depending on concentration and thermal conditions [19] [17] [18]. The eutectic composition suggests specific molecular arrangements that optimize crystal packing efficiency.

Interface Thermal Behavior

Research on stearonitrile behavior at air-water interfaces has revealed unique thermal phase transition characteristics [19] [20] [17]. At 30°C, liquid-expanded to liquid-condensed phase transitions occur at increasing surface pressures, with the transition pressure depending on composition in mixed monolayer systems [20] [21].

The temperature dependence of surface phase behavior shows that stearonitrile forms condensed states across a wide temperature range, with orientational order observed in specific composition ranges when mixed with phospholipids [20] [21]. Brewster angle microscopy observations confirm temperature-dependent changes in domain morphology and size at interfaces.

Thermal Analysis Applications

The well-characterized thermal behavior of stearonitrile makes it valuable for thermal analysis applications and as a reference compound for DSC studies [19] [17] [18]. The sharp melting transition and reproducible thermal properties provide reliable thermal markers for calibration and comparative studies of related fatty compounds.

The thermal stability and defined phase transition temperatures of stearonitrile enable its use in formulation science applications where controlled thermal behavior is required. The eutectic behavior with stearic acid offers opportunities for developing binary systems with tailored melting characteristics for specific applications.

Solubility and Partition Coefficients

The solubility characteristics and partition behavior of stearonitrile are dominated by its long hydrophobic carbon chain and terminal polar nitrile group. These structural features result in distinct solubility patterns that significantly influence its environmental fate, biological distribution, and analytical behavior.

Aqueous Solubility Characteristics

Stearonitrile exhibits extremely low water solubility, classified as practically insoluble in aqueous media [10] [24]. This behavior is attributed to the dominant influence of the eighteen-carbon aliphatic chain, which creates a strongly hydrophobic molecule despite the presence of the polar nitrile group [9] [10]. The long hydrocarbon backbone prevents effective solvation by water molecules, resulting in minimal aqueous solubility.

The hydrophobic character of stearonitrile is further evidenced by its high estimated logarithmic partition coefficient (log P) value of 8.050 [7] [16]. This exceptionally high log P value indicates strong preference for lipophilic environments over aqueous phases, consistent with the compound's structural characteristics as a long-chain fatty nitrile.

Partition Coefficient Determinations

Experimental determination of partition coefficients for stearonitrile has been conducted using high-performance liquid chromatography (HPLC) methods designed to accommodate highly lipophilic compounds [25]. These studies revealed partition coefficient values ranging from less than 1.1 to greater than 10 on the logarithmic scale, with the majority of the compound exhibiting log P values exceeding 10 [25].

The HPLC-based partition coefficient analysis showed that by area percentage normalization, 33.0% of the test material had log P values between 1.1 and 10, while 67.0% exhibited log P values greater than 10 [25]. This distribution suggests the presence of multiple components or conformational states contributing to the overall partitioning behavior, possibly related to different molecular orientations or aggregation states.

The extremely high partition coefficient values confirm stearonitrile's strong lipophilic nature and predict significant bioaccumulation potential in lipid-rich tissues and environments [25]. These values are consistent with other long-chain fatty acid derivatives and support the compound's classification as a highly hydrophobic organic molecule.

Organic Solvent Solubility

Stearonitrile demonstrates good solubility in various organic solvents, particularly those of similar polarity and hydrogen bonding capacity [10] [9]. The compound is reported to be soluble in ethanol, acetone, and various hydrocarbon solvents, reflecting its compatibility with organic phases [10] [9].

The solubility in organic solvents follows predictable patterns based on the principle of "like dissolves like," with enhanced dissolution in non-polar and moderately polar organic media. The nitrile group can participate in weak dipole-dipole interactions with polar organic solvents, while the long aliphatic chain provides compatibility with non-polar solvents.

Environmental Distribution and Fate

The partition coefficient characteristics of stearonitrile have important implications for its environmental distribution and fate. The high log P values predict strong sorption to organic matter in soils and sediments, with minimal mobility in aqueous environmental compartments [25] [26]. This behavior suggests that stearonitrile would preferentially accumulate in lipophilic environmental phases rather than remaining dissolved in water bodies.

Bioaccumulation modeling based on the measured partition coefficients indicates potential for significant accumulation in fatty tissues of organisms, following patterns typical of other highly lipophilic organic compounds [25]. The combination of low water solubility and high lipophilicity creates conditions favorable for biomagnification through food chains.

Analytical Implications

The extreme partition coefficient values and low water solubility of stearonitrile present specific challenges for analytical methodology development. Standard aqueous extraction techniques are ineffective due to the compound's hydrophobic nature, requiring organic solvent extraction or solid-phase extraction methods for quantitative recovery [25] [26].

The high lipophilicity necessitates special consideration in sample preparation protocols, with potential for significant losses during aqueous washing steps or incomplete extraction from complex matrices. Analytical methods must account for the strong preference of stearonitrile for organic phases and its tendency to associate with lipophilic matrix components.

Comparative Partition Behavior

When compared to other fatty nitriles and long-chain organic compounds, stearonitrile exhibits partition behavior consistent with its structural characteristics [26] [27]. The n-hexane/nitromethane partition system has been used to study related compounds, revealing relationships between molecular structure and partitioning behavior that can be applied to understand stearonitrile's behavior [26].

Studies of fatty acid partition coefficients in various solvent systems provide reference points for understanding stearonitrile behavior, with the nitrile group contributing additional dipolar character compared to simple fatty acids [26] [28]. The presence of the cyano group introduces specific interaction capabilities that can influence partitioning in systems containing hydrogen bond donors or acceptors.

Formulation and Application Considerations

The solubility and partition characteristics of stearonitrile significantly influence its behavior in formulated products and applications. The low water solubility limits direct aqueous applications but enables effective incorporation into lipophilic formulations and organic solvent systems [29] [10].

The high partition coefficients suggest that stearonitrile would be effective as a lipophilic component in biphasic systems, with strong preference for organic phases over aqueous phases [25]. This behavior can be advantageous in applications requiring phase separation or selective partitioning into lipophilic compartments.

Purity

Physical Description

Solid; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Octadecanenitrile: ACTIVE

N-OCTADECANENITRILE 1 MG/CAGE COMPETED SUCCESSFULLY WITH SINGLE CAGED VIRGIN FEMALE SPRUCE BUDWORM MOTHS, CHORISTONEURA FUMIFERANA, IN ATTRACTING MALE BUDWORM MOTHS, IN FIELD TESTS.